![molecular formula C22H18N2O5S B14230990 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine CAS No. 827303-17-3](/img/structure/B14230990.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is a chemical compound with the molecular formula C22H18N2O6S It is known for its unique structure, which includes an acridine core substituted with methoxy groups at positions 2 and 7, and a nitrophenylmethylsulfinyl group at position 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenylmethylsulfinyl Group: The final step involves the introduction of the nitrophenylmethylsulfinyl group at position 9. This can be achieved through a nucleophilic substitution reaction using a suitable sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine involves its interaction with specific molecular targets and pathways. The nitrophenylmethylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acridine core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethoxy-9,9-dimethylfluorene: Similar in structure but lacks the nitrophenylmethylsulfinyl group.
2,7-Dimethoxy-9-mesityl-10-methylacridinium tetrafluoroborate: Contains a mesityl group instead of the nitrophenylmethylsulfinyl group.
Uniqueness
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is unique due to the presence of the nitrophenylmethylsulfinyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
827303-17-3 |
|---|---|
Molekularformel |
C22H18N2O5S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine |
InChI |
InChI=1S/C22H18N2O5S/c1-28-16-7-9-20-18(11-16)22(19-12-17(29-2)8-10-21(19)23-20)30(27)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
CITQWVKNUSPDGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



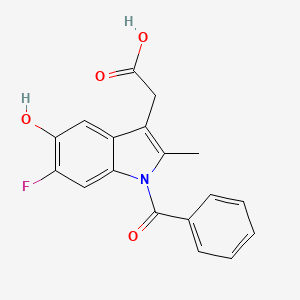
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
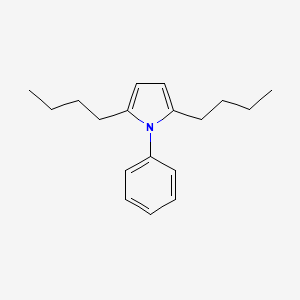


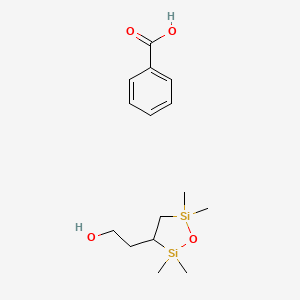

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
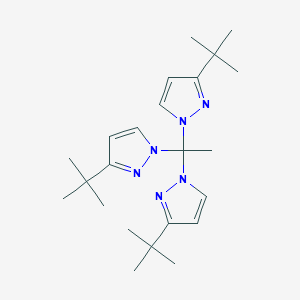

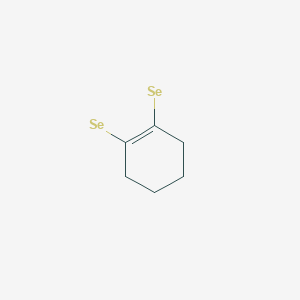
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
